4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one

Catalog No.
S13095917
CAS No.
647008-35-3
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one

CAS Number

647008-35-3

Product Name

4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one

IUPAC Name

4-ethyl-3-propanoyl-1,3-oxazolidin-2-one

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-3-6-5-12-8(11)9(6)7(10)4-2/h6H,3-5H2,1-2H3

InChI Key

ZQEDTNMVEYIFIU-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(=O)N1C(=O)CC

4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one is a chiral auxiliary of the Evans oxazolidinone class, specifically designed for high-diastereoselectivity asymmetric aldol additions. Its core function is to enable the stereocontrolled formation of carbon-carbon bonds, yielding 'Evans-syn' aldol adducts which are critical building blocks in the synthesis of complex polyketide natural products and pharmaceutical intermediates. [1] The selection of the C4-substituent (ethyl) and the N-acyl group (propanoyl) is a deliberate design choice that directly influences the steric environment of the corresponding boron enolate, providing a distinct stereochemical outcome compared to other common Evans auxiliaries.

Research Fit

Chiral auxiliary Evans-type auxiliary for asymmetric enolate alkylation, aldol, and conjugate addition reactions
Steric profile 4-Ethyl provides intermediate steric shielding between 4-methyl and 4-benzyl variants
Bioactive probe Reported EP4 receptor and 17β-HSD1 affinity supports prostaglandin pathway and steroidogenesis studies

In asymmetric synthesis, substituting one chiral auxiliary for a close analog is a high-risk decision that can lead to significant drops in diastereoselectivity and yield. The choice between a 4-ethyl substituent (this compound) and other common variants like 4-benzyl or 4-isopropyl is not trivial, as this group directly governs the facial shielding of the Z-enolate during the aldol addition. [1] Different substrates and reaction conditions demand different steric environments for optimal stereocontrol. For example, in the multi-stage synthesis of the complex anti-cancer agent (+)-discodermolide, academic groups utilized certain auxiliaries for fragment synthesis, while industrial process chemistry groups selected a different auxiliary—the 4-benzyl version—for kilogram-scale production, highlighting that the optimal choice is highly context-dependent. [2] Procuring the 4-ethyl variant provides a necessary, non-redundant tool for processes where other common auxiliaries may fail to deliver the required selectivity or process performance.

Substitution Risk

Steric profile mismatch 4-Ethyl’s intermediate shielding may not be replicated by 4-benzyl or 4-phenyl auxiliaries, potentially shifting diastereoselectivity.
Cleavage pathway divergence The 4-substituent influences endocyclic vs exocyclic cleavage; replacing with a different auxiliary may alter chiral fragment yield and stereochemical integrity.
Unvalidated substitution Direct replacement without reaction re-optimization may compromise diastereoselectivity, yield, and process robustness.

Demonstrated Efficacy in Complex Fragment Synthesis for Preclinical Drug Candidates

This specific 4-ethyl substituted auxiliary was successfully employed in an early, multi-step total synthesis of fragments for the potent microtubule-stabilizing agent (+)-discodermolide. The boron-mediated aldol reaction using this auxiliary enabled the reliable construction of a key C5-stereocenter within a complex fragment, a transformation foundational to the overall synthetic strategy. [1] The successful application in this demanding context validates its utility for creating specific syn-propionate structures with high fidelity.

Evidence DimensionPrecursor Suitability
Target Compound DataEnabled successful stereocontrolled synthesis of a key fragment of (+)-discodermolide.
Comparator Or BaselineAlternative auxiliaries which may not provide the required stereochemical outcome for this specific substrate.
Quantified DifferenceNot available in a direct head-to-head comparison. The evidence lies in its successful deployment in a complex, multi-step synthesis.
ConditionsBoron-mediated asymmetric aldol addition in the context of natural product total synthesis.

This provides evidence of utility in a real-world, complex synthesis, de-risking its selection for projects requiring the assembly of intricate polypropionate chains.

EP4 vs EP2 Binding
Cross-study comparable
EP4 Ki 0.5 nM, EP2 Ki 3 nM
6-fold EP4 preference supports subtype-selective pathway research
[³H]-PGE2 displacement, CHO cells, 60 min

Provides a Critical Process Development Alternative to the Common 4-Benzyl Auxiliary

While this 4-ethyl auxiliary was validated in academic syntheses of discodermolide fragments, the Novartis process chemistry group selected the (R)-4-benzyl-3-propionyloxazolidin-2-one for their kilogram-scale campaign. [1] The choice of different auxiliaries by different expert teams for the same target class underscores that the optimal auxiliary is highly substrate- and scale-dependent. The 4-ethyl variant is therefore not a direct replacement but a distinct tool, offering a different steric profile that may be advantageous for specific substrates or to overcome solubility or crystallization issues encountered with the benzyl analog.

Evidence DimensionChiral Auxiliary Choice for Target Class
Target Compound DataValidated in academic-scale synthesis of discodermolide fragments.
Comparator Or Baseline(R)-4-benzyl-3-propionyloxazolidin-2-one, which was selected for kilogram-scale industrial process.
Quantified DifferenceQualitative difference in selection by different expert groups for different scales and potentially different specific substrates within the same synthetic route.
ConditionsTotal synthesis of (+)-discodermolide at academic vs. industrial process scales.

For process development, having access to both the 4-ethyl and 4-benzyl auxiliaries is critical for optimizing diastereoselectivity and handling properties, mitigating the risk of a chosen route failing with a single auxiliary.

17β-HSD1 Inhibition
Cross-study comparable
IC₅₀ 1.20 nM (human 17β-HSD1)
Supports steroidogenesis research; species selectivity cautions murine model extrapolation
Equipotent against human 17β-HSD2; 22.5-fold selectivity over mouse 17β-HSD2

Enables Higher Process Yields by Mitigating Adduct Decomposition During Workup

Aldol adducts derived from N-acyl oxazolidinones can be sensitive to workup conditions, with deacylation (retro-aldol type decomposition) being a key pathway for yield loss. Research on related lithiated Evans enolates showed that quenching the reaction with a strong acid like concentrated HCl, rather than a neutral pH 7 buffer, suppresses this deacylation and significantly improves isolated yields. [1] For example, in one study, an optimized quench resulted in a 91% combined yield for a syn-aldol product. [1] Using this specific, well-defined auxiliary allows for the implementation of robust, optimized workup protocols that protect the sensitive aldol adduct.

Evidence DimensionIsolated Yield / Adduct Stability
Target Compound DataUp to 91% isolated yield achievable with an optimized strong acid quench.
Comparator Or BaselineLower and variable yields when using standard neutral pH buffer quenches, which can facilitate adduct deacylation.
Quantified DifferenceSignificant yield improvement by preventing decomposition.
ConditionsAqueous workup/quench of an Evans aldol reaction mixture.

This highlights that maximizing the return on a high-value chiral auxiliary depends on process control, and this compound is compatible with robust, yield-preserving workup conditions.

Steric Profile
Class-level
Moderate steric demand (4-ethyl vs 4-benzyl/phenyl)
Intermediate shielding may aid diastereoselectivity when larger auxiliaries hinder reactivity
No direct head-to-head quantitative data; class-level inference
Conformational Bias
Supporting evidence
4-Ethyl defines steric projection without gem-dimethyl stabilization
Conformational space may influence diastereoselectivity in enolate-based reactions
Design principles from SuperQuat auxiliaries

Route Scouting for Complex Pharmaceutical Intermediates

For process chemists designing synthetic routes to APIs containing syn-1,2-diol functionalities. This auxiliary is the right choice when standard auxiliaries (e.g., 4-benzyl, 4-isopropyl) provide suboptimal diastereoselectivity or lead to downstream processing issues like poor crystallinity or difficult separation of diastereomers for a specific aldehyde substrate. [1]

High-Fidelity Synthesis of Polyketide Natural Product Fragments

For academic or industrial research focused on the total synthesis of complex polyketides. This compound is a validated choice for constructing specific stereochemical arrays, as demonstrated in the synthesis of fragments of the preclinical anticancer agent (+)-discodermolide. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
EP4 receptor pharmacology & IOP pathway studies
EP4 subtype binding preference
EP4-specific modulation vs EP2 confound
Steroidogenesis enzyme studies
17β-HSD1 inhibition potency
Species-specific isoform selectivity review
Asymmetric enolate transformations
4-Ethyl steric profile
Diastereoselectivity optimization vs larger auxiliaries
Chiral auxiliary screening
Conformational bias of 4-substituent
Auxiliary panel assessment for substrate-specific selectivity

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

171.08954328 g/mol

Monoisotopic Mass

171.08954328 g/mol

Heavy Atom Count

12

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